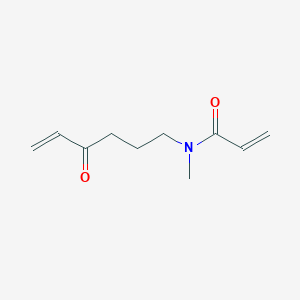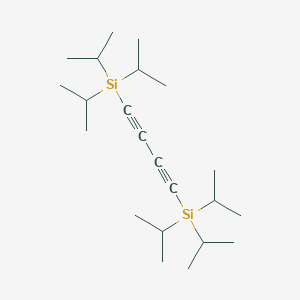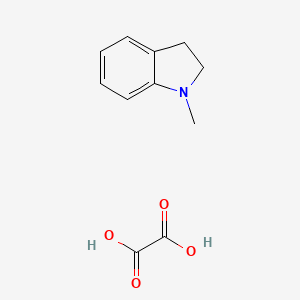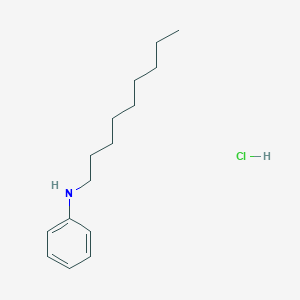![molecular formula C7H11NO7 B14295431 Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- CAS No. 119710-97-3](/img/structure/B14295431.png)
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- is a chemical compound known for its chelating properties. It is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. This compound is particularly effective in enhancing the bactericidal effects of certain disinfectants, making it valuable in sanitation and cleaning processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metal ion dependencies.
Industry: The compound is used in cleaning and sanitation products to enhance the efficacy of disinfectants
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can disrupt metal-dependent biological processes in microorganisms, leading to their elimination. This chelating property also makes it effective in reducing the viscosity of biofilms, enhancing the penetration and efficacy of disinfectants .
Comparación Con Compuestos Similares
Similar Compounds
3-(Carboxymethylamino)propanoic acid: Similar in structure but lacks the hydroxyl group, which affects its chelating properties.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but different structural features.
Nitrilotriacetic acid (NTA): Another chelating agent with similar applications but different binding affinities and stability constants.
Uniqueness
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- is unique due to its specific structure, which provides distinct chelating properties. The presence of both carboxymethyl and hydroxyl groups enhances its ability to form stable complexes with metal ions, making it particularly effective in applications requiring strong and selective chelation .
Propiedades
Número CAS |
119710-97-3 |
|---|---|
Fórmula molecular |
C7H11NO7 |
Peso molecular |
221.16 g/mol |
Nombre IUPAC |
3-[bis(carboxymethyl)amino]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H11NO7/c9-4(7(14)15)1-8(2-5(10)11)3-6(12)13/h4,9H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
ODAKQJVOEZMLOD-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


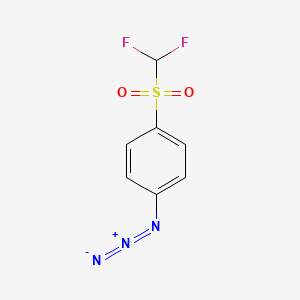
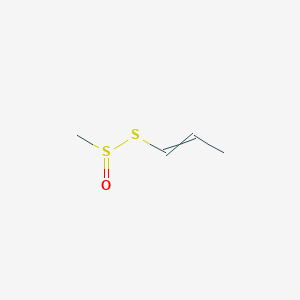
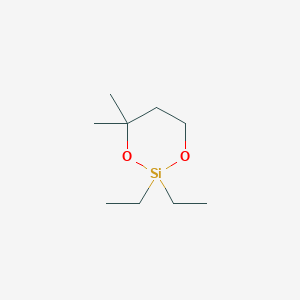
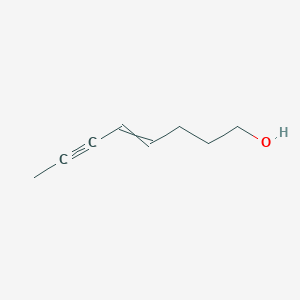
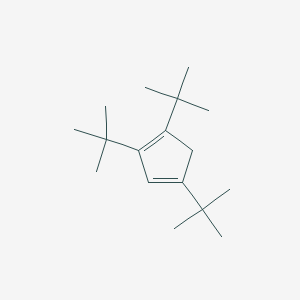
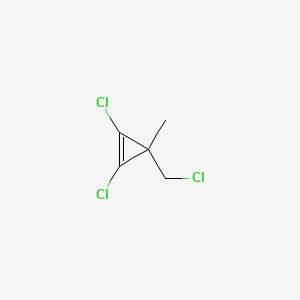
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
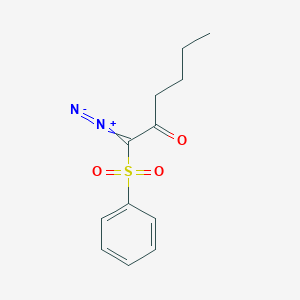
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
